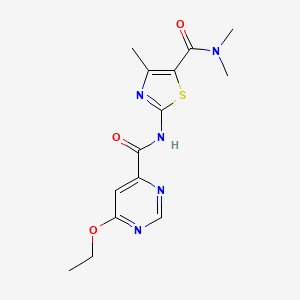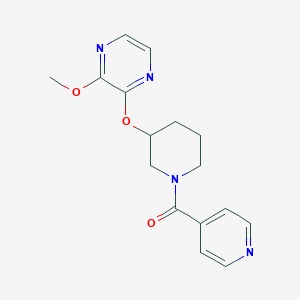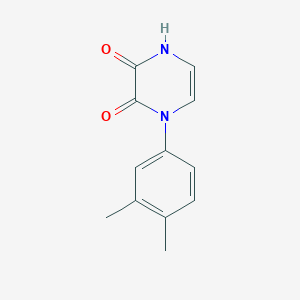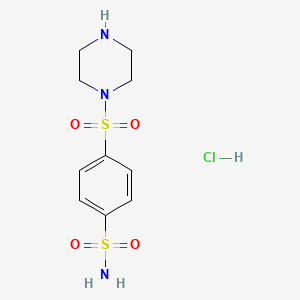
2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed for the treatment of dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids (fats) in the blood, including high levels of LDL cholesterol (the "bad" cholesterol) and low levels of HDL cholesterol (the "good" cholesterol). Dyslipidemia is a major risk factor for the development of cardiovascular diseases such as heart attack and stroke.
Aplicaciones Científicas De Investigación
Unconventional Clinical Applications of Co-trimoxazole
- Co-trimoxazole, a combination of trimethoprim and sulphamethoxazole, introduced in the late 1960s, has been used to treat various infectious diseases. Its effectiveness against numerous bacterial, fungal, and protozoal pathogens highlights the potential of similar compounds in addressing antibiotic resistance and exploring new therapeutic uses (E. Goldberg & J. Bishara, 2012).
Antiprotozoal Activity and Therapeutic Use
- Pentamidine isethionate, an aromatic diamidine with antiprotozoal activity, has been used to decrease mortality from Pneumocystis carinii pneumonia. Its comparison with co-trimoxazole in terms of efficacy and side effects provides insights into the development of safer and more effective therapeutic agents (K. Goa & D. Campoli-Richards, 1987).
Advances in Synthesized Phenothiazines
- Research on phenothiazine derivatives, including their antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, illustrates the diverse biological activities possible from structural modifications. This research suggests that similar compounds could be developed with targeted biological activities (K. Pluta, Beata Morak-Młodawska & M. Jeleń, 2011).
Amyloid Imaging in Alzheimer's Disease
- The development of amyloid imaging ligands for in vivo measurement in Alzheimer's disease patients' brains offers a breakthrough in early detection and evaluation of new therapies. This suggests potential research applications of similar compounds in the development of diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).
Novel Triazole Derivatives
- Triazole derivatives have shown a wide range of biological activities, indicating the potential for similar compounds to serve as new drugs for various diseases. The development and evaluation of novel triazoles for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties underscore the versatility and therapeutic potential of such compounds (V. Ferreira et al., 2013).
Propiedades
IUPAC Name |
2-[(6-ethoxypyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-5-22-10-6-9(15-7-16-10)12(20)18-14-17-8(2)11(23-14)13(21)19(3)4/h6-7H,5H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCNETRMYGEDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2511176.png)

![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)



![2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2511187.png)

![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2511189.png)
![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)